



# Application Notes: Istaroxime in Acute Decompensated Heart Failure (ADHF) Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Istaroxime |           |
| Cat. No.:            | B1662506   | Get Quote |

#### Introduction

**Istaroxime** is a novel intravenous agent under investigation for the treatment of acute decompensated heart failure (ADHF) and cardiogenic shock.[1][2] It is a first-in-class luso-inotropic agent, meaning it enhances both myocardial contraction (inotropism) and relaxation (lusitropism).[3][4] Chemically derived from androstenedione, it is distinct from traditional cardiac glycosides.[5] Its unique dual mechanism of action targets key aspects of the deranged calcium cycling that characterizes heart failure, offering a potential advantage over existing therapies that are often associated with adverse outcomes like arrhythmias and increased mortality.[4][5][6]

### Mechanism of Action

**Istaroxime** exerts its effects through a dual mechanism: inhibition of the Na+/K+-ATPase pump and stimulation of the Sarcoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a).[5][7]

• Inhibition of Na+/K+-ATPase: Similar to cardiac glycosides like digoxin, **Istaroxime** inhibits the Na+/K+-ATPase pump on the sarcolemma.[3][5] This leads to an increase in intracellular sodium concentration ([Na+]i). The elevated [Na+]i alters the gradient for the Na+/Ca2+ exchanger (NCX), causing it to work in reverse, which increases intracellular calcium concentration ([Ca2+]i) during systole.[4][5] This surge in available calcium enhances the binding of calcium to contractile proteins, resulting in improved myocardial contractility.[3]



Stimulation of SERCA2a: Uniquely, Istaroxime also directly stimulates SERCA2a activity.[8]
 [9] SERCA2a is responsible for re-sequestering calcium from the cytoplasm into the sarcoplasmic reticulum (SR) during diastole.[4] In heart failure, SERCA2a activity is often impaired, partly due to increased inhibition by its regulatory protein, phospholamban (PLB).
 [10] Istaroxime relieves this inhibition, promoting faster calcium reuptake into the SR.[9][10]
 This action has two key benefits: it accelerates myocardial relaxation (a positive lusitropic effect) and increases the SR calcium load, making more calcium available for release in the subsequent systole, which further contributes to the inotropic effect.[4][5]

This dual action allows **Istaroxime** to improve both systolic and diastolic function, a key differentiator from other inotropes.[1][7]



Click to download full resolution via product page

**Caption:** Dual mechanism of action of **Istaroxime** in cardiac myocytes.

## **Preclinical Research Summary**

Preclinical studies in various animal models have demonstrated the beneficial effects of **Istaroxime**. In a model of diabetic cardiomyopathy, **Istaroxime** improved diastolic dysfunction by stimulating SERCA2a and correcting alterations in calcium handling.[5][10] In animal models of acute decompensated heart failure, it significantly improved hemodynamic and echocardiographic parameters.[5] When compared with dobutamine in a chronic ischemic



heart failure model, **Istaroxime** proved to be an effective inotropic agent without the positive chronotropic (heart rate increasing) actions associated with dobutamine.[5]

## **Clinical Research Summary**

**Istaroxime** has been evaluated in several Phase II clinical trials in patients with ADHF and cardiogenic shock.

- HORIZON-HF Trial: This Phase II study showed that Istaroxime infusion was associated
  with an improved hemodynamic profile, including a decrease in pulmonary capillary wedge
  pressure (PCWP) and an increase in mean arterial pressure, without causing myocardial
  damage.[8]
- SEISMiC Trials: In patients with pre-cardiogenic shock (SCAI Stage B), the SEISMiC study demonstrated that a 24-hour infusion of Istaroxime improved systolic blood pressure (SBP) and cardiac index.[11][12] The SEISMiC Extension study confirmed these findings, showing a significant improvement in SBP over six hours and benefits in cardiac output and renal function without increasing heart rate or significant arrhythmias.[13][14]
- Phase IIb Study (NCT02617446): This multicenter, randomized, double-blind, placebo-controlled trial evaluated two doses of Istaroxime (0.5 and 1.0 μg/kg/min) infused for 24 hours.[5][15] The study met its primary endpoint, demonstrating a significant reduction in the E/e' ratio, a measure of left ventricular filling pressure and diastolic dysfunction.[5] It also showed increases in stroke volume and SBP.[16]

Across these studies, a consistent finding is **Istaroxime**'s ability to increase SBP and improve cardiac function while decreasing or having a neutral effect on heart rate, which contrasts with traditional inotropes that often cause tachycardia.[4][6][7]

### **Data Presentation**

Table 1: Summary of Hemodynamic Effects of Istaroxime from Clinical Trials



| Parameter                                 | Trial/Dose                                                                    | Result                                                                     | p-value | Citation |
|-------------------------------------------|-------------------------------------------------------------------------------|----------------------------------------------------------------------------|---------|----------|
| Systolic Blood<br>Pressure (SBP)          | SEISMiC                                                                       | 6-hr AUC: 53.1<br>mmHg·hr<br>(Istaroxime) vs.<br>30.9 mmHg·hr<br>(Placebo) | 0.017   | [5]      |
| SEISMiC                                   | 24-hr AUC: 291.2<br>mmHg·hr<br>(Istaroxime) vs.<br>208.7 mmHg·hr<br>(Placebo) | 0.025                                                                      | [5]     |          |
| Phase IIb (1.0<br>μg/kg/min)              | Mean change:<br>+6.1 mmHg                                                     | -                                                                          | [16]    |          |
| Meta-Analysis                             | Mean Difference:<br>+5.32 mmHg                                                | 0.0006                                                                     | [7]     |          |
| Pulmonary Capillary Wedge Pressure (PCWP) | HORIZON-HF                                                                    | Significant<br>decrease                                                    | -       | [4][8]   |
| SEISMiC<br>Extension                      | Change at 6 hrs: -6.6 mmHg (Istaroxime) vs0.9 mmHg (Placebo)                  | 0.0001                                                                     | [14]    |          |
| Cardiac Index                             | SEISMIC                                                                       | Increased with Istaroxime                                                  | -       | [11]     |
| Meta-Analysis                             | Mean Difference:<br>+0.18 L/min/m²                                            | <0.00001                                                                   | [7]     |          |
| Heart Rate (HR)                           | Meta-Analysis                                                                 | Mean Difference:<br>-3.05 bpm                                              | 0.007   | [7]      |
| SEISMiC<br>Extension                      | Significant reduction at 12                                                   | p=0.0102 (12h),<br>p=0.0218 (24h)                                          | [14]    |          |



and 24 hours

Table 2: Summary of Echocardiographic and Functional Improvements with Istaroxime

| Parameter                                    | Trial/Dose                                                | Result                                                                | p-value  | Citation |
|----------------------------------------------|-----------------------------------------------------------|-----------------------------------------------------------------------|----------|----------|
| E/e' Ratio                                   | Phase II<br>(NCT02617446)<br>- 0.5 μg/kg/min              | Change from<br>baseline: -4.55<br>(Istaroxime) vs.<br>-1.55 (Placebo) | 0.029    | [5]      |
| Phase II<br>(NCT02617446)<br>- 1.0 μg/kg/min | Change from baseline: -3.16 (Istaroxime) vs0.99 (Placebo) | 0.007                                                                 | [5]      |          |
| Left Ventricular Ejection Fraction (LVEF)    | Meta-Analysis                                             | Mean Difference:<br>+1.06%                                            | 0.007    | [7]      |
| Stroke Volume<br>Index                       | Meta-Analysis                                             | Mean Difference:<br>+3.04<br>mL/beat/m <sup>2</sup>                   | <0.00001 | [7]      |
| Left Atrial & LV<br>Dimensions               | SEISMIC                                                   | Reduction observed                                                    | -        | [5]      |

Table 3: Safety and Tolerability Profile of Istaroxime



| Adverse Event                | Observation                                                          | Citation    |
|------------------------------|----------------------------------------------------------------------|-------------|
| Arrhythmias                  | No significant increase in risk compared to placebo.                 | [6][14][16] |
| Myocardial Injury (Troponin) | No significant increases in troponin levels observed.                | [4][16]     |
| Gastrointestinal             | Dose-related nausea and vomiting are commonly reported.              | [3][12]     |
| Infusion Site                | Injection site pain has been reported, particularly at higher doses. | [5][12]     |
| Renal Function               | Preserved or showed a trend toward improvement.                      | [16][17]    |

### **Experimental Protocols**

## Protocol 1: Phase II, Randomized, Placebo-Controlled Trial in ADHF (Based on NCT02617446)

- Objective: To assess the efficacy and safety of Istaroxime on diastolic function in patients with ADHF and reduced Left Ventricular Ejection Fraction (LVEF).
- Patient Population: Hospitalized patients (≥18 years) with ADHF, LVEF ≤ 35%, and evidence
  of elevated left ventricular filling pressures.[15][18]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[15] Patients are randomized (2:1) to receive either **Istaroxime** or a matching placebo. [15]
- Intervention:
  - Cohort 1: Istaroxime 0.5 μg/kg/min continuous intravenous infusion for 24 hours.[15]
  - Cohort 2: Istaroxime 1.0 μg/kg/min continuous intravenous infusion for 24 hours.[15]



- Primary Endpoint: Change from baseline in the E/e' ratio as measured by echocardiography at 24 hours.[5][15]
- Secondary Endpoints: Changes in other echocardiographic parameters (e.g., stroke volume, cardiac index), hemodynamic parameters (SBP, HR), renal function, and safety assessments.
- Methodology:
  - Screening: Confirm eligibility criteria, including LVEF and clinical signs of ADHF.
  - Baseline Assessment: Perform baseline echocardiography, hemodynamic measurements, and laboratory tests.
  - Randomization & Infusion: Randomize patients and initiate the 24-hour infusion of the study drug (Istaroxime or placebo).
  - Monitoring: Continuously monitor vital signs and cardiac rhythm. Perform serial assessments at predefined time points (e.g., 6, 12, 24 hours).
  - Final Assessment: Repeat echocardiography and other assessments at the end of the 24hour infusion.
  - Follow-up: Monitor patients for safety for a post-treatment period (e.g., up to 30 days).[15]

## Protocol 2: Phase II Trial in Pre-Cardiogenic Shock (Based on SEISMiC Trial)

- Objective: To evaluate the safety and efficacy of Istaroxime in patients with ADHF-related pre-cardiogenic shock.
- Patient Population: Hospitalized patients with ADHF, SBP < 90 mmHg but without overt signs
  of hypoperfusion, and not requiring intravenous inotropes or mechanical support at
  randomization.[11][12]</li>
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11]

### Methodological & Application





- Intervention: Istaroxime 1.0 μg/kg/min continuous intravenous infusion for 24 hours.[11]
- Primary Endpoint: Area under the curve (AUC) for the change in SBP from baseline to 6 hours.[5]
- Methodology:
  - Inclusion: Enroll patients meeting the specific hemodynamic criteria for pre-cardiogenic shock (SCAI Stage B).
  - Randomization: Randomize patients 1:1 to receive either Istaroxime or placebo.[11]
  - Infusion and Monitoring: Administer the 24-hour infusion. Perform frequent SBP measurements (e.g., every 15-30 minutes for the first few hours, then hourly) and serial echocardiograms.
  - Data Analysis: Calculate the SBP AUC and assess changes in cardiac index, LV volumes, and other secondary measures.
  - Safety Evaluation: Monitor for adverse events, with a focus on worsening heart failure,
     need for rescue therapy (vasopressors, inotropes), and arrhythmias.[11]





Click to download full resolution via product page

Caption: Generalized workflow for a Phase II clinical trial of Istaroxime in ADHF.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure. [vivo.weill.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. Istaroxime: A rising star in acute heart failure PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure PMC [pmc.ncbi.nlm.nih.gov]
- 6. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Safety and efficacy of istaroxime in patients with acute heart failure-related precardiogenic shock a multicentre, randomized, double-blind, placebo-controlled, parallel group study (SEISMiC) PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Windtree Announces Positive Phase 2b Topline Clinical Results with Istaroxime Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock BioSpace [biospace.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Istaroxime Phase 2b Study Results Presented in Late Breaker Clinical Trial Session at the ESC Heart Failure Congress [prnewswire.com]







- 17. Phase 2 Trial Success: Istaroxime Shows Multiple Positive Endpoints in Cardiogenic Shock | WINT Stock News [stocktitan.net]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes: Istaroxime in Acute Decompensated Heart Failure (ADHF) Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662506#application-of-istaroxime-in-acute-decompensated-heart-failure-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com